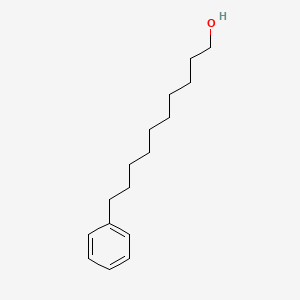

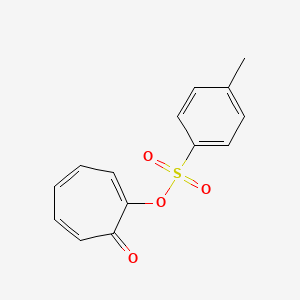

![molecular formula C14H10O7 B1332446 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid CAS No. 25944-28-9](/img/structure/B1332446.png)

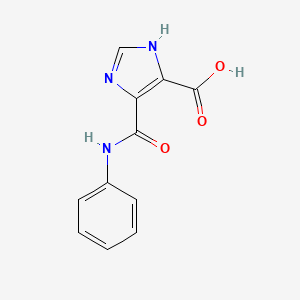

4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid

Übersicht

Beschreibung

The compound 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid is a chemical of interest in the field of organic chemistry due to its potential as a building block for various heterocyclic systems. The compound is related to furochromenes, a class of oxygen-containing heterocycles that are known for their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of related furochromene compounds has been explored in several studies. For instance, a derivative, 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile, was used to construct novel heterocyclic systems containing benzofurans and furochromenes . Another derivative, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, was synthesized via the Vilsmeier–Haack reaction from 6-acetyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one . These methods demonstrate the versatility of furochromene derivatives in synthesizing a wide range of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of furochromene derivatives is characterized by the presence of a fused furan and chromene ring system. The derivatives often contain additional functional groups that allow for further chemical transformations. For example, the presence of a carbonitrile group in compound 1 or a chloroaldehyde group in compound 2 provides reactive sites for nucleophilic addition and cyclization reactions.

Chemical Reactions Analysis

Furochromene derivatives undergo various chemical reactions to yield novel heterocyclic compounds. Compound 1 reacted with N-phenyl-2-cyanoacetamide to produce furochromenopyridine derivatives . Similarly, compound 2 reacted with heterocyclic amines to form Schiff bases and with binucleophilic reagents to yield a diversity of furochromenes with different heterocyclic systems . These reactions highlight the reactivity of furochromene derivatives towards nucleophiles and their utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of furochromene derivatives are influenced by their molecular structure and the substituents present on the furochromene core. The derivatives exhibit a range of properties, such as solubility in organic solvents and reactivity towards various reagents. The analytical and spectral data, including NMR spectroscopy and mass spectrometry, are crucial for elucidating the structures of the synthesized compounds and confirming their identities .

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Derivative Synthesis

- Reactivity with Nucleophilic Reagents : The chemical reactivity of a related compound, 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde, has been studied with various nitrogen nucleophiles, leading to the synthesis of Schiff bases and other derivatives like pyrimidine and diazepine derivatives (El-Gohary et al., 2017).

- Novel Synthesis Approaches : Another study explored the synthesis of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal and its reactions with mono- and di-nitrogen nucleophiles to produce novel benzofuran derivatives (Ali et al., 2020).

Biological and Medicinal Research

- Antimicrobial and Anticancer Evaluation : A study involving 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal demonstrated the creation of novel heterocyclic systems linked to furo[3,2-g]chromene, with some compounds showing antimicrobial and anticancer activities (Ibrahim et al., 2022).

Material Science and Optoelectronics

- Optical and Photoelectrical Properties : A reaction involving 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde led to the production of 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile, with significant implications in optoelectronics due to its rectification characteristics and phototransient properties (Ibrahim et al., 2017).

Eigenschaften

IUPAC Name |

4,9-dimethoxy-5-oxofuro[3,2-g]chromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O7/c1-18-10-6-3-4-20-11(6)13(19-2)12-9(10)7(15)5-8(21-12)14(16)17/h3-5H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRSLXAHKHZWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)